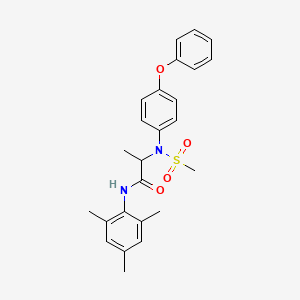![molecular formula C14H23ClN2O2 B4073350 1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4073350.png)
1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride
Overview
Description
1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride is a chemical compound with the molecular formula C14H22N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride typically involves the reaction of 3-(3-methoxyphenoxy)propyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a crystalline solid, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[3-(3-hydroxyphenoxy)propyl]piperazine hydrochloride.
Reduction: Formation of 1-[3-(phenoxy)propyl]piperazine hydrochloride.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(3-hydroxyphenoxy)propyl]piperazine hydrochloride
- 1-[3-(phenoxy)propyl]piperazine hydrochloride
- 1-[3-(4-methoxyphenoxy)propyl]piperazine hydrochloride
Uniqueness
1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride is unique due to the presence of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16;/h2,4-5,12,15H,3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDQIUJJSHANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-sec-butoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4073289.png)
![2-(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4073303.png)
![2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4073309.png)
![1-cyclopropyl-5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4073319.png)
![6-amino-4-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4073322.png)
![2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4073328.png)
![N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide](/img/structure/B4073329.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B4073348.png)
![methyl 2-amino-4-{3-chloro-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4073362.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4073368.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4073370.png)
![2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4073383.png)
